molecular formula C13H18O5 B1589345 10-Phenyl-3,6,9-trioxadecanoic acid CAS No. 91842-53-4

10-Phenyl-3,6,9-trioxadecanoic acid

Cat. No.: B1589345
CAS No.: 91842-53-4
M. Wt: 254.28 g/mol
InChI Key: JCPUGBBSZRZZNM-UHFFFAOYSA-N
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Description

10-Phenyl-3,6,9-trioxadecanoic acid is a uniquely structured high-tech Oxa acid. It is characterized by its combination of lipophilic and hydrophilic functions, making it versatile for various applications. This compound is known for its broad liquid range due to its low melting and high boiling points, excellent heat stability, and outstanding complexing properties .

Scientific Research Applications

10-Phenyl-3,6,9-trioxadecanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Phenyl-3,6,9-trioxadecanoic acid can be synthesized from triethylene glycol monobenzyl ether. The synthesis involves a series of reactions including etherification and oxidation under controlled conditions .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 10-Phenyl-3,6,9-trioxadecanoic acid undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 10-Phenyl-3,6,9-trioxadecanoic acid involves its interaction with molecular targets through its lipophilic and hydrophilic functions. It can form complexes with metal ions and other molecules, influencing various biochemical pathways. The compound’s ability to stabilize and solubilize other molecules makes it useful in various applications .

Comparison with Similar Compounds

  • Perfluoro-3,6,9-trioxadecanoic acid
  • Polyethylene glycol derivatives
  • Phenyl-substituted ethers

Comparison: 10-Phenyl-3,6,9-trioxadecanoic acid stands out due to its unique combination of lipophilic and hydrophilic properties, broad liquid range, and excellent heat stability. Unlike perfluoro-3,6,9-trioxadecanoic acid, which is highly fluorinated and used in different industrial applications, this compound is more versatile in its applications across chemistry, biology, and medicine .

Properties

IUPAC Name

2-[2-(2-phenylmethoxyethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c14-13(15)11-18-9-7-16-6-8-17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPUGBBSZRZZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436061
Record name 10-Phenyl-3,6,9-trioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91842-53-4
Record name 10-Phenyl-3,6,9-trioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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